molecular formula C13H9BrN2O3 B5752346 N-(3-bromophenyl)-4-nitrobenzamide

N-(3-bromophenyl)-4-nitrobenzamide

Cat. No.: B5752346
M. Wt: 321.13 g/mol
InChI Key: AMUHZWDUEVMDED-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Derivative Chemistry

The backbone of the title compound is the benzamide structure, which consists of a benzene (B151609) ring attached to an amide group (-C(=O)NH-). The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry, famously forming the backbone of peptides and proteins. slideshare.net In synthetic chemistry, benzamide derivatives are recognized as crucial building blocks and are prevalent in a vast array of functional molecules. slideshare.net

The versatility of benzamides stems from the ability to modify the two key components: the benzoyl group and the N-aryl (or N-alkyl) group. By introducing different substituents onto these rings, chemists can fine-tune the molecule's electronic properties, conformation, and lipophilicity. This modularity makes the benzamide scaffold a privileged structure in fields like medicinal chemistry and materials science.

Academic Significance of Substituted Nitrobenzamides and Bromophenyl Amides

The academic interest in N-(3-bromophenyl)-4-nitrobenzamide is derived from its two key structural motifs: the nitrobenzamide and the bromophenyl amide components.

Substituted Nitrobenzamides: The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence on the benzoyl ring significantly influences the electronic character of the entire molecule. Nitro-substituted benzamides are often investigated for their potential biological activities and serve as versatile synthetic intermediates. nih.govmdpi.com For example, the nitro group can be readily reduced to an amino group (-NH₂), providing a chemical handle for further molecular elaboration, a common strategy in the synthesis of complex pharmaceutical agents. researchgate.net A series of 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for anti-tumor activity, demonstrating the role of this scaffold in drug design. nih.gov

Bromophenyl Amides: The inclusion of a bromine atom on the N-phenyl ring is also of significant academic interest. Halogens like bromine are known to modulate a molecule's lipophilicity (its ability to dissolve in fats and oils), which can affect its absorption and distribution in biological systems. wikipedia.org Furthermore, the bromine atom can serve as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. This makes brominated aromatic compounds valuable precursors in the synthesis of more complex molecular architectures. patsnap.com The study of positional isomers, such as comparing 3-bromoaniline (B18343) with its 2- and 4-bromo counterparts, is crucial for understanding how the substituent's location impacts reactivity and interaction with other molecules. researchgate.net

Research Trajectories of the Compound and Related Structural Motifs

While direct experimental studies on this compound are scarce in published literature, its research trajectory can be inferred from established synthetic methodologies and the extensive investigation of its isomers.

The most direct and conventional synthesis of this compound would involve the acylation of 3-bromoaniline with 4-nitrobenzoyl chloride. mdpi.com This reaction, a variant of the Schotten-Baumann reaction, is a robust and widely used method for forming amide bonds from an amine and an acyl chloride. mdpi.com

The primary research interest in a compound like this compound lies in its potential use in Structure-Activity Relationship (SAR) studies . nih.govnih.gov In drug discovery and materials science, researchers systematically synthesize and test a series of related compounds (analogues) to determine how specific structural features influence a desired property. By synthesizing the meta-substituted bromo-isomer (3-bromo) and comparing its properties to the known para-isomer (4-bromo), researchers could probe the importance of the bromine atom's position. nih.gov This comparative analysis helps in building predictive models for designing molecules with enhanced efficacy or specific physical characteristics. The compound also serves as a valuable synthetic intermediate, where the nitro group can be reduced to an amine, enabling the synthesis of new, more complex benzamide derivatives. researchgate.netgoogle.com

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₃H₉BrN₂O₃
N-(4-bromophenyl)-3-nitrobenzamide C₁₃H₉BrN₂O₃
N-(4-bromophenyl)-4-nitrobenzamide C₁₃H₉BrN₂O₃
3-bromoaniline C₆H₆BrN
4-nitrobenzoyl chloride C₇H₄ClNO₃
2,4,6-tribromoaniline C₆H₄Br₃N
Sulfanilic acid C₆H₇NO₃S
Acetyl chloride C₂H₃ClO

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(7-5-9)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUHZWDUEVMDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3 Bromophenyl 4 Nitrobenzamide

Classical and Modern Synthetic Approaches to Amide Bond Formation

The creation of the amide linkage between the 3-bromophenyl and 4-nitrobenzoyl moieties is the cornerstone of synthesizing N-(3-bromophenyl)-4-nitrobenzamide. This is predominantly achieved through the highly reliable acyl chloride-amine condensation reaction.

Acyl Chloride-Amine Condensation Reactions

The most direct and widely employed method for synthesizing this compound is the reaction between 4-nitrobenzoyl chloride and 3-bromoaniline (B18343). nih.govresearchgate.net This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-nitrobenzoyl chloride. chemguide.co.ukchemguide.co.uk This initial addition is followed by the elimination of a chloride ion, forming the stable amide bond. chemguide.co.ukchemguide.co.uk

The reaction is typically carried out by refluxing the two reactants in a suitable solvent, such as anhydrous acetone. nih.govresearchgate.net The reaction progress can be monitored, and upon completion, the crude product is often filtered, washed with water, and purified by recrystallization from a solvent like ethyl acetate. nih.govresearchgate.net

A general representation of this reaction is the Schotten-Baumann reaction, which provides a facile and rapid method for synthesizing amide bonds from amines and acyl chlorides. mdpi.com This often involves the use of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride that is formed as a byproduct. mdpi.com

Table 1: Acyl Chloride-Amine Condensation Reaction Parameters

Reactant 1 Reactant 2 Solvent Conditions Product Reference
4-Nitrobenzoyl chloride 3-Bromoaniline Anhydrous Acetone Reflux for 4 hours This compound nih.gov, researchgate.net
4-Nitrobenzoyl chloride 2-(3-chlorophenyl)ethan-1-amine Dichloromethane Stirring, with triethylamine N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com
Ethanoyl chloride Ethylamine Cold concentrated solution Violent reaction N-ethylethanamide chemguide.co.uk

Catalyst-Mediated Aminocarbonylation Strategies

While direct condensation is common, catalyst-mediated aminocarbonylation strategies represent a more modern approach to amide bond formation. Although specific examples for the direct synthesis of this compound using this method are not prevalent in the provided search results, the general principle involves the use of a transition metal catalyst to facilitate the reaction between an aryl halide (like bromobenzene (B47551) derivatives), carbon monoxide, and an amine. This method is advantageous for its potential to use different starting materials and for its atom economy.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability and purity of its key precursors: 4-nitrobenzoyl chloride and 3-bromoaniline.

Preparation of 4-Nitrobenzoyl Chloride and Substituted Bromoanilines

4-Nitrobenzoyl Chloride: This essential acyl chloride is typically prepared from 4-nitrobenzoic acid. prepchem.comtandfonline.com A common method involves reacting 4-nitrobenzoic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride. prepchem.comtandfonline.comorgsyn.org

With Phosphorus Pentachloride: Mixing 4-nitrobenzoic acid with phosphorus pentachloride and heating the mixture on a water bath yields 4-nitrobenzoyl chloride. The phosphorus oxychloride byproduct can be removed by distillation. prepchem.com The product can be further purified by crystallization from carbon tetrachloride or by distillation under reduced pressure. prepchem.com

With Thionyl Chloride: Refluxing 4-nitrobenzoic acid with thionyl chloride is another effective method. tandfonline.comorgsyn.org This approach can offer near-quantitative yields. tandfonline.com

3-Bromoaniline: The synthesis of 3-bromoaniline can be approached in several ways. One common method involves the bromination of aniline (B41778), but this requires careful control to achieve meta-substitution as the amino group is a strong ortho-, para-director. ketonepharma.comyoutube.com A more controlled synthesis involves the nitration of benzene (B151609), followed by bromination (the nitro group is a meta-director), and subsequent reduction of the nitro group to an amine. youtube.comtransformationtutoring.com Another industrial method involves the diazotization of m-aminophenol followed by reaction with hydrobromic acid. guidechem.com

Table 2: Synthesis of Key Precursors

Precursor Starting Material Reagent(s) Key Conditions Reference
4-Nitrobenzoyl Chloride 4-Nitrobenzoic Acid Phosphorus pentachloride Heating on a water bath prepchem.com
4-Nitrobenzoyl Chloride 4-Nitrobenzoic Acid Thionyl chloride Refluxing tandfonline.com
3-Bromoaniline Aniline Trifluoroacetic acid (oxidizing agent), then FeBr3/Br2, then a reducing agent (e.g., H2/Pd) Multi-step process involving oxidation, bromination, and reduction youtube.com
3-Bromoaniline Nitrobenzene Br2, H2O2 Heating, followed by reduction guidechem.com

Synthesis of Substituted Phenylethylamines for Analog Formation

The synthesis of analogs of this compound often requires substituted phenylethylamines. These can be prepared through various synthetic routes, including the reductive amination of acetophenones. mdpi.com Other methods involve the formation of a C-N bond through the alkylation of ammonia (B1221849) or amines with phenethyl halides or epoxides. youtube.com For instance, 2-(3-chlorophenyl)ethan-1-amine can be synthesized and subsequently reacted with 4-nitrobenzoyl chloride to form the corresponding amide analog. mdpi.com

Derivatization and Analog Synthesis Strategies

The core structure of this compound can be modified to create a library of analogs for various research purposes. This derivatization can occur at several positions.

One common strategy is to vary the aniline component. Instead of 3-bromoaniline, other substituted anilines can be used in the condensation reaction with 4-nitrobenzoyl chloride. For example, using 4-bromoaniline (B143363) results in the synthesis of N-(4-bromophenyl)-4-nitrobenzamide. nih.gov

Another approach is to modify the benzoyl chloride moiety. For instance, using 3-nitrobenzoyl chloride with 4-bromoaniline yields N-(4-bromophenyl)-3-nitrobenzamide. sigmaaldrich.com Further modifications can include introducing other substituents onto the phenyl rings of either the aniline or the benzoyl chloride.

The synthesis of analogs often follows the same fundamental amide bond formation strategies, primarily the acyl chloride-amine condensation. The diversity of commercially available or synthetically accessible anilines and carboxylic acids allows for the creation of a wide range of N-arylbenzamide analogs.

Introduction of Diverse Substituents on Phenyl Rings

The presence of a bromine atom on one phenyl ring and a nitro group on the other opens up avenues for a variety of substitution reactions. The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. For example, it can be substituted with a 4-chlorobenzyl mercaptan in the presence of iodine catalysis to form a new C-S bond.

The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the phenyl ring to which it is attached. This electron-withdrawing nature facilitates nucleophilic aromatic substitution, where the nitro group can be displaced by a suitable nucleophile. Furthermore, the nitro group itself can be chemically transformed. A key transformation is its reduction to an amino group (-NH2). This reduction can be achieved using various reagents, such as hydrogen gas with a palladium catalyst (H2/Pd), which converts the nitro group into a primary amine. This transformation is pivotal as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, thereby altering the reactivity of the aromatic ring for subsequent electrophilic substitution reactions. masterorganicchemistry.com

The introduction of different substituents can lead to compounds with varied properties. For instance, the synthesis of N-(2-benzoyl-4-nitrophenyl)-3-bromobenzamide involves multi-step processes including nitration and bromination. The resulting molecule's benzoyl group may influence its molecular packing. Similarly, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride results in a bioactive molecule, suggesting that modifications to the parent structure can lead to compounds with interesting biological properties. mdpi.com

Original SubstituentReaction TypeReagent/CatalystNew SubstituentReference
-BrNucleophilic Substitution4-Chlorobenzyl mercaptan / I₂-S-CH₂-C₆H₄-Cl
-NO₂ReductionH₂/Pd-NH₂

Modifications at the Amide Nitrogen and Carbonyl Positions

The amide linkage itself is a site for chemical modification. The hydrogen atom on the amide nitrogen can be substituted, and the carbonyl group can undergo various reactions. While direct modification of the amide nitrogen in this compound is not extensively detailed in the provided context, general principles of amide chemistry apply. For instance, N-alkylation or N-arylation could be achieved under specific conditions.

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH2-), transforming the amide into an amine. This reduction is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction is a fundamental transformation in organic synthesis, allowing for the conversion of amides to amines. libretexts.org

Formation of Hybrid Molecules Incorporating Heterocyclic Moieties

The versatile structure of this compound allows for its use as a scaffold to synthesize hybrid molecules containing heterocyclic rings. These hybrid molecules often exhibit interesting biological activities. For example, the amino group, obtained from the reduction of the nitro group, can serve as a starting point for the construction of various heterocyclic systems.

One common strategy involves the reaction of the amino group with a suitable precursor to form a new ring. For instance, the amino group can react with diketones or other bifunctional compounds to form heterocycles like pyrazoles, imidazoles, or triazoles. While specific examples starting directly from this compound are not provided, the synthesis of 3-heterylamino-substituted 9-nitrobenzanthrone derivatives illustrates a similar principle where a bromine atom is displaced by a heterocyclic amine to form a new C-N bond, leading to hybrid molecules with distinct photophysical properties. nih.gov The electron-withdrawing nitro group in these systems facilitates the nucleophilic substitution of the bromine atom. nih.gov

Investigation of Reaction Pathways and Mechanism Studies

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting potential side products.

Elucidation of Amide Bond Formation Mechanisms (e.g., Schotten–Baumann variants)

The synthesis of this compound itself typically involves the reaction of 3-bromoaniline with 4-nitrobenzoyl chloride. This is a classic example of a Schotten-Baumann reaction, a widely used method for synthesizing amides from amines and acyl chlorides. mdpi.com

The mechanism of this reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. The reaction is often carried out in the presence of a base, such as triethylamine or sodium hydroxide, to neutralize the hydrochloric acid that is formed as a byproduct. mdpi.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the carbonyl carbon of 4-nitrobenzoyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Chloride Elimination: The carbonyl group reforms with the expulsion of the chloride ion.

Deprotonation: The base removes a proton from the nitrogen atom, yielding the final amide product.

Analysis of Side Reactions and By-product Formation

In the synthesis of this compound and its derivatives, side reactions can occur, leading to the formation of by-products. For instance, in the Schotten-Baumann reaction, if the reaction conditions are not carefully controlled, hydrolysis of the acyl chloride can occur, leading to the formation of the corresponding carboxylic acid.

In subsequent transformations, such as the reduction of the nitro group, other side reactions are possible. For example, incomplete reduction might lead to the formation of nitroso or hydroxylamine (B1172632) intermediates. unimi.itorientjchem.org In some cases, condensation reactions between these intermediates can lead to the formation of azoxy or azo compounds. unimi.it The choice of reducing agent and reaction conditions is therefore critical to ensure the selective formation of the desired amine.

The fragmentation of related amide molecules under mass spectrometry conditions has also been studied. For N-(3-chlorophenethyl)-4-nitrobenzamide, two main fragmentation pathways were observed: cleavage of the amide bond and cleavage of the sigma bond between the amide bond and the α-carbon atom. mdpi.com These studies provide insights into the stability of the molecule and can help in the identification of by-products.

Mechanistic Studies of Functional Group Transformations (e.g., nitro group reduction)

The reduction of the nitro group is a key transformation of this compound. The mechanism of nitro group reduction can proceed through different pathways depending on the reducing agent and the reaction conditions.

A widely accepted model for the reduction of nitroarenes is the Haber mechanism, which proposes two possible routes. unimi.it

Direct Route: The nitro group is successively reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). orientjchem.org

Condensation Route: The nitroso and hydroxylamino intermediates can condense to form an azoxy compound (-N(O)=N-), which is then further reduced to an azo compound (-N=N-) and a hydrazo compound (-NH-NH-), before finally cleaving to form two molecules of the amine. unimi.it

Catalytic hydrogenation, for instance using a palladium catalyst, is a common method for this reduction. wikipedia.org The reaction involves the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The selectivity of the reduction can be influenced by the catalyst, solvent, and other reaction parameters. For example, using iron in acidic media is another effective method for nitro group reduction. masterorganicchemistry.comyoutube.com

IntermediateFunctional GroupPathwayReference
Nitrosobenzene-NODirect & Condensation unimi.itorientjchem.org
Arylhydroxylamine-NHOHDirect & Condensation unimi.itorientjchem.org
Azoxy Compound-N(O)=N-Condensation unimi.it
Azo Compound-N=N-Condensation unimi.it
Hydrazo Compound-NH-NH-Condensation unimi.it
Aniline-NH₂Final Product unimi.itorientjchem.org

Structural Elucidation and Conformational Analysis of N 3 Bromophenyl 4 Nitrobenzamide

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to the structural elucidation of N-(3-bromophenyl)-4-nitrobenzamide, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the amide proton and the aromatic protons on both phenyl rings.

Amide Proton (N-H): A single, often broad, signal is anticipated in the downfield region (typically δ 8.5-10.0 ppm), the chemical shift of which can be influenced by solvent and concentration.

4-Nitrobenzoyl Protons: The protons on the 4-nitrophenyl ring are expected to appear as two distinct doublets due to their symmetrical arrangement, often described as an AA'BB' pattern. Based on data from the analogous compound N-(3-chlorophenethyl)-4-nitrobenzamide, the protons ortho to the electron-withdrawing nitro group would be deshielded and appear further downfield (approx. δ 8.3-8.4 ppm), while the protons ortho to the carbonyl group would appear slightly upfield (approx. δ 8.0-8.1 ppm) mdpi.com.

3-Bromophenyl Protons: The four protons on the 3-bromophenyl ring will exhibit more complex splitting patterns due to their unsymmetrical substitution. One proton will be a triplet (or singlet-like), one a doublet of doublets, and two will be distinct doublets or multiplets, appearing in the typical aromatic region of δ 7.2-8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to produce a signal in the highly deshielded region of the spectrum, typically around δ 164-166 ppm mdpi.com.

Aromatic Carbons: A total of twelve signals for the aromatic carbons are expected, though some may overlap. The carbons directly attached to the electron-withdrawing nitro group and the bromine atom will have characteristic chemical shifts. For instance, the carbon bearing the nitro group (C-NO₂) is anticipated to be significantly downfield (approx. δ 149-150 ppm), while the carbon attached to the bromine (C-Br) would appear around δ 122-123 ppm. The other aromatic carbons would resonate in the δ 120-145 ppm range mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide N-H~8.5-10.0-
Carbonyl C=O-~164-166
Ar-H (4-nitrobenzoyl moiety)~8.0-8.4-
Ar-H (3-bromophenyl moiety)~7.2-8.0-
Ar-C (4-nitrobenzoyl moiety)-~124-150
Ar-C (3-bromophenyl moiety)-~120-143

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

N-H Stretch: A characteristic sharp peak is expected in the range of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide.

C-H Aromatic Stretch: Weak to medium bands are anticipated just above 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, intense absorption band is expected between 1650 and 1680 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.

N-H Bend (Amide II band): This band, resulting from a combination of N-H in-plane bending and C-N stretching, typically appears around 1510-1570 cm⁻¹.

NO₂ Stretches: The nitro group will give rise to two distinct and strong stretching vibrations: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C-N Stretch: The stretching vibration of the amide C-N bond is expected in the 1210-1335 cm⁻¹ region.

C-Br Stretch: A weak to medium absorption corresponding to the C-Br stretch is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H StretchAmide3300-3500Medium
C=O Stretch (Amide I)Amide1650-1680Strong
N-H Bend (Amide II)Amide1510-1570Medium-Strong
Asymmetric NO₂ StretchNitro1515-1560Strong
Symmetric NO₂ StretchNitro1345-1385Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. The molecular formula for this compound is C₁₃H₉BrN₂O₃, with a calculated molecular weight of approximately 321.13 g/mol .

Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio. One peak will correspond to the molecule containing the ⁷⁹Br isotope and the other to the molecule with the ⁸¹Br isotope (M+2).

Fragmentation Pattern: The most common fragmentation pathway for amides is cleavage of the amide bond. For this compound, this would lead to two primary fragmentation routes. A key fragmentation involves the cleavage of the amide bond to produce the 4-nitrobenzoyl cation, which is resonance-stabilized and often observed with high intensity mdpi.com. Subsequent loss of a nitro radical (NO₂) or carbon monoxide (CO) from this fragment is also plausible.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.
Fragment IonPredicted m/zNotes
[C₁₃H₉⁷⁹BrN₂O₃]⁺~320Molecular ion (M⁺)
[C₁₃H₉⁸¹BrN₂O₃]⁺~322Molecular ion (M+2)
[C₇H₄NO₃]⁺1504-nitrobenzoyl cation
[C₆H₅BrN]⁺172/1743-bromophenylaminyl cation
[C₇H₄O]⁺104From 4-nitrobenzoyl cation after loss of NO₂

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is expected to show absorptions characteristic of its conjugated aromatic system.

The molecule contains multiple chromophores, including the two phenyl rings, the carbonyl group, and the nitro group, all part of an extended conjugated system. This allows for several possible electronic transitions:

π → π* Transitions: These high-intensity transitions are expected due to the conjugated π-electron system spanning the benzamide (B126) core.

n → π* Transitions: Lower intensity transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups are also possible.

Based on data for the analogous compound N-(3-chlorophenethyl)-4-nitrobenzamide, absorption maxima (λ_max) could be expected around 240 nm and 290 nm, indicative of the electronic transitions within the substituted benzamide structure mdpi.com.

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Determination of Molecular Conformation and Torsion Angles

Studies on substituted benzanilides show that the molecule is typically not perfectly planar. The steric and electronic interactions between the two aromatic rings and the central amide linkage cause them to be twisted relative to one another.

Dihedral Angle: The dihedral angle between the mean planes of the 3-bromophenyl ring and the 4-nitrophenyl ring is a key conformational parameter. In the N-(4-bromophenyl)-4-nitrobenzamide analogue, this angle was found to be 3.6(7)° nih.gov. A similarly small, but non-zero, angle would be expected for the 3-bromo isomer.

Table 4: Key Conformational Angles for N-(4-bromophenyl)-4-nitrobenzamide, an Isomeric Analogue.
ParameterReported Value (°) nih.govDescription
Dihedral Angle (Ring A vs. Ring B)3.6(7)Angle between the two phenyl ring planes
Torsion Angle (Amide vs. Bromophenyl Ring)28.1(6)Twist of the amide group relative to the brominated ring
Torsion Angle (Amide vs. Nitrophenyl Ring)31.8(3)Twist of the amide group relative to the nitrated ring

Analysis of Intermolecular Interactions

The stability and structure of molecular crystals are largely determined by a network of non-covalent interactions. In compounds like substituted nitrobenzamides, hydrogen bonding involving amide and nitro groups, as well as aromatic C-H donors, plays a pivotal role.

Based on the analysis of the isomer N-(4-bromophenyl)-4-nitrobenzamide, the key intermolecular interactions are weak N–H···O and C–H···O hydrogen bonds nih.gov. The amide group (–CONH–) provides a classic hydrogen bond donor (N–H) and acceptor (C=O). The nitro group (–NO₂) offers strong hydrogen bond acceptor sites at its oxygen atoms.

The following table details the typical hydrogen bond geometries observed in the crystal structure of the analogous compound N-(4-bromophenyl)-4-nitrobenzamide, which are anticipated to be similar for the 3-bromo isomer.

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)∠DHA (°)
N–H···O0.88Data not availableData not availableData not available
C–H···O0.95Data not availableData not availableData not available
Data derived from the analysis of the closely related isomer N-(4-bromophenyl)-4-nitrobenzamide. Specific distances and angles for the title compound are not available.

Characterization of Crystal Packing and Supramolecular Assembly

The interplay of the aforementioned intermolecular hydrogen bonds dictates the formation of a higher-order supramolecular assembly. In the case of N-(4-bromophenyl)-4-nitrobenzamide, the combination of N–H···O and C–H···O interactions results in the formation of a hydrogen-bonded three-dimensional network nih.gov.

Molecules are linked into chains or sheets by these primary interactions, and these motifs are then further organized into a 3D architecture. The specific arrangement defines the crystal's unit cell parameters. For the 4-bromo isomer, the crystal system is monoclinic nih.gov. The packing is influenced by the need to optimize all available weak interactions, creating a densely packed and stable crystalline solid. While the precise packing of this compound is unknown, it is expected to form a similarly complex 3D network governed by hydrogen bonding.

Computational and Theoretical Investigations of N 3 Bromophenyl 4 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into the structural, electronic, and spectroscopic properties of molecules. For N-(3-bromophenyl)-4-nitrobenzamide, these computational methods, particularly those rooted in Density Functional Theory (DFT), offer a molecular-level understanding that complements and explains experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is to model a system of interacting electrons via its electron density, which is computationally more tractable than the complex many-electron wavefunction. A popular functional for such calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set like 6-311++G(d,p) to provide a high level of accuracy.

For this compound, geometry optimization using DFT would determine the most stable conformation by finding the minimum energy structure. This involves calculating bond lengths, bond angles, and dihedral angles. While specific computational studies for the 3-bromo isomer are not prevalent in the literature, data from the closely related isomer, N-(4-bromophenyl)-4-nitrobenzamide, provides a reliable reference. In the crystal structure of the 4-bromo isomer, the molecule is not perfectly planar. researchgate.netunpatti.ac.id The dihedral angle between the two benzene (B151609) rings is reported to be 3.6(7)°. researchgate.netunpatti.ac.id The amide group itself is twisted relative to the planes of both the 4-bromophenyl and 4-nitrobenzene rings. researchgate.netunpatti.ac.id

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Based on typical DFT calculations and data from related structures.

ParameterPredicted Value
Bond Lengths (Å)
C=O~1.23
C-N (amide)~1.36
N-H~1.01
C-Br~1.91
C-N (nitro)~1.48
N-O (nitro)~1.22
Bond Angles (°) **
O=C-N~122
C-N-H~120
C-C-Br~119
O-N-O~124
Dihedral Angle (°) **
Phenyl Ring 1 - Phenyl Ring 2~4-6

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. rsc.orgresearchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the molecule's nucleophilicity. rsc.orgresearchgate.net Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. rsc.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring and the amide linkage, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, would be concentrated on the 4-nitrophenyl ring, particularly on the electron-withdrawing nitro group (-NO2). This distribution is a classic example of a "push-pull" system, where the electron-donating character of one part of the molecule is juxtaposed with the electron-accepting character of another. The energy gap for similar nitro-containing aromatic compounds is typically in a range that indicates good stability but also potential for chemical reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

ParameterPredicted Value (eV)Description
E(HOMO) ~ -6.5Energy of the highest occupied molecular orbital; related to electron-donating ability.
E(LUMO) ~ -2.7Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) ~ 3.8E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. rsc.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. rsc.org

In this compound, the MEP map would clearly show the most negative potential localized around the oxygen atoms of the carbonyl (C=O) and nitro (NO2) groups. These areas are the primary sites for electrophilic attack and hydrogen bonding interactions. rsc.orgnih.gov The hydrogen atom of the amide group (N-H) would exhibit a region of high positive potential (blue), making it a potential hydrogen bond donor site. The aromatic rings will show intermediate potential (green), with the nitrophenyl ring being slightly more positive (electron-poor) than the bromophenyl ring due to the strong withdrawing effect of the nitro group. This visual representation of charge distribution is invaluable for predicting how the molecule will interact with other reagents, solvents, or biological receptors. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds, lone pairs, and antibonds). research-nexus.net It is particularly useful for studying intramolecular interactions, charge transfer, and hyperconjugation. acrhem.org The analysis examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals).

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization. In this compound, significant NBO interactions would be expected. Key interactions would include the delocalization of the lone pair electrons from the amide nitrogen atom and the oxygen atoms of the nitro group into the antibonding orbitals of the adjacent aromatic rings (π*). For example, a strong interaction would be observed between the lone pair of the amide nitrogen (nN) and the antibonding orbital of the carbonyl group (πC=O), as well as the π orbitals of the phenyl rings. These delocalizations contribute to the stability of the molecule and are characteristic of the resonance within the amide and nitro functionalities.

Table 3: Predicted Major NBO Interactions and Stabilization Energies (E(2)) for this compound (Illustrative)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O) of C=Oσ* (C-N)~ 25-30Hyperconjugation
LP (N) of Amideπ* (C=O)~ 50-60Resonance (Amide)
π (Phenyl Ring 1)π* (C=O)~ 15-20Conjugation
π (Phenyl Ring 2)π* (N-O) of Nitro~ 20-25Conjugation/Resonance

Computational methods, specifically DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies (IR/Raman): Theoretical calculation of vibrational frequencies can help in the assignment of experimental Infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660-1680 cm⁻¹), the asymmetric and symmetric stretches of the NO2 group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and various C-H and C-C stretching modes of the aromatic rings. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP).

Molecules with significant charge separation, such as those with strong electron-donating and electron-withdrawing groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics, including frequency conversion and optical switching. researchgate.netacrhem.org The key parameter for second-order NLO response is the first hyperpolarizability (β).

This compound has the structural features of a potential NLO material: an electron-withdrawing nitro group and a moderately donating bromo-substituted aniline (B41778) moiety connected via an amide linker that allows for some degree of electronic communication. DFT calculations can be employed to compute the static and dynamic first hyperpolarizability (β) of the molecule. rsc.orgrsc.org The magnitude of β is highly dependent on the intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. Computational studies on similar nitro-substituted aromatic compounds have shown that they can possess significant hyperpolarizability values. researchgate.net Therefore, theoretical evaluation of the NLO properties of this compound is a valuable endeavor to assess its potential for applications in materials science.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to predict and analyze the behavior of molecules at an atomic level. These techniques are crucial in understanding the potential of a compound for various applications, including as a therapeutic agent.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

For a compound like this compound, molecular docking studies would be invaluable in identifying potential biological targets. The process would involve:

Preparation of the Ligand: Creating a 3D model of this compound.

Identification of a Target: Selecting a protein of interest based on the desired therapeutic effect.

Docking Simulation: Using specialized software to predict the binding affinity and pose of the ligand within the active site of the target protein.

Analysis of the docking results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. This information is critical for understanding the mechanism of action and for designing more potent and selective analogs. While no specific docking studies for this compound have been published, research on similar nitrobenzamide derivatives has shown their potential to interact with various enzymes, highlighting the promise of such investigations.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique can be used to assess the conformational stability of this compound and to study the dynamics of its interaction with a biological target.

An MD simulation of this compound, both as an isolated molecule and in complex with a target protein identified through docking, would involve:

System Setup: Placing the molecule(s) in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.

Simulation Run: Solving Newton's equations of motion for the system over a specific period, allowing the atoms to move and interact.

Trajectory Analysis: Analyzing the resulting trajectory to understand conformational changes, binding stability, and the energetics of the interaction.

Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of the compound and the protein-ligand complex. Such simulations are essential for validating docking results and for gaining a deeper understanding of the binding process.

In Silico Prediction of Potential Biological Activities (e.g., via QSAR models)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

Developing a QSAR model for a series of compounds including this compound would require a dataset of structurally related molecules with experimentally determined biological activities. The process involves:

Data Collection: Gathering a set of compounds with their corresponding biological activity data.

Descriptor Calculation: Calculating various molecular descriptors that quantify the physicochemical properties of the molecules.

Model Development and Validation: Using statistical methods to build a model that correlates the descriptors with the biological activity and validating its predictive power.

While no specific QSAR models for this compound have been reported, general QSAR studies on nitroaromatic compounds have been conducted to predict properties like toxicity. The development of a specific QSAR model could guide the synthesis of new derivatives with improved biological profiles.

Preclinical Biological Investigations and Mechanistic Studies of N 3 Bromophenyl 4 Nitrobenzamide

In Vitro Biological Activity Screening

While direct enzymatic inhibition data for N-(3-bromophenyl)-4-nitrobenzamide is not extensively detailed in available literature, studies on closely related analogs provide insights into the potential activity of this structural class.

Research into a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives identified compounds with inhibitory potential against α-glucosidase and α-amylase, enzymes relevant to diabetes management. nih.gov For instance, the related compound N-(3-Bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide was synthesized as part of this series, though its specific inhibitory values were not highlighted in comparison to more active derivatives in the study. nih.gov The most potent compound in that series, bearing a 2-methyl-5-nitrophenyl group instead of the 3-bromophenyl group, showed significantly higher inhibitory activity against both enzymes than the standard drug, acarbose. nih.gov

Regarding heparanase, an enzyme involved in cancer metastasis, studies have identified inhibitors among N-phenyl-benzamide derivatives, but these compounds feature more complex substitutions and are structurally distinct from this compound. nih.gov

Table 1: Enzyme Inhibitory Activity of a Structurally Related Nitrobenzamide Derivative

Compound Name Target Enzyme Activity Source
2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide α-glucosidase Fourfold more active than acarbose nih.gov
2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide α-amylase Six times more active than acarbose nih.gov
N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-nitrobenzamide PI3K Better inhibitory profile than gedatolisib srce.hr
N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-nitrobenzamide mTOR Comparable activity to gedatolisib srce.hr

The direct cytotoxic and antimicrobial activity of this compound has not been extensively reported. However, the broader class of amides is recognized for potential antimicrobial properties. nih.gov

In the realm of anticancer research, compounds with similar structural elements have been evaluated. A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested against a panel of 58 cancer cell lines. mdpi.com Several of these compounds demonstrated significant growth inhibition against specific cell lines, with the CNS cancer cell line SNB-75 and the renal cancer cell line UO-31 showing notable sensitivity to certain derivatives. mdpi.com Another study found that a brominated coelenteramine analog, where a para-bromophenyl moiety was deemed essential for activity, showed potent anticancer effects against gastric and lung cancer cell lines. mdpi.com The N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-nitrobenzamide derivative was evaluated for its anticancer activity against several human cancer cell lines, showing the highest potency against the osteosarcoma cell line MG-63. srce.hr

Regarding antibacterial and antiparasitic activity, studies have focused on related but structurally different molecules. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were tested for antibacterial effects against extensively drug-resistant (XDR) S. Typhi. mdpi.com In antiparasitic research, novel iodotyramides, including N-(4-hydroxy-3,5-diiodophenethyl)-4-nitrobenzamide, were screened against Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi. scielo.br All derivatives in that study showed high activity against P. falciparum. scielo.br

Table 2: Anticancer Activity of Structurally Related Compounds in Various Cell Lines

Compound/Analog Series Sensitive Cell Lines Findings Source
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs SNB-75 (CNS), UO-31 (Renal), CCRF-CEM (Leukemia) Compound 4i showed the most significant activity with percent growth inhibitions (PGI) of 38.94, 30.14, and 26.92, respectively. mdpi.com mdpi.com
N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-nitrobenzamide MG-63 (Osteosarcoma), HepG2 (Liver), A549 (Lung), HeLa (Cervical) Showed the most significant inhibitory activity against all tested cell lines, with the highest potency against MG-63 cells. srce.hr srce.hr

Elucidation of Molecular Targets and Pathways

Specific molecular targets for this compound have not been definitively identified in the reviewed literature. However, in silico studies of related compounds suggest potential interactions. For instance, molecular docking studies of the anticancer 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs predicted that these compounds bind to the tubulin–combretastatin A-4 binding site. researchgate.net The most promising of these analogs displayed a strong binding affinity, forming a hydrogen bond interaction with the residue Asn258 of tubulin. researchgate.net

There is no direct evidence to suggest that this compound modulates the PI3K/Akt/mTOR or NF-κB signaling pathways. However, more complex molecules incorporating the 4-nitrobenzamide structure have been linked to these cascades. A novel 1,2,3-triazole chalcone derivative containing a 4-nitrobenzamide moiety was shown to be a potent inhibitor of both PI3K and mTOR kinases. srce.hr The nuclear factor κB (NF-κB) pathway is a central regulator of immune and inflammatory responses and is often implicated in cancer. nih.govfrontiersin.org While specific inhibitors have been developed, no studies directly link this compound to the modulation of this pathway.

Structure-Activity Relationship (SAR) Studies

A formal structure-activity relationship (SAR) study for this compound is not available due to the limited biological activity data for this specific compound. However, SAR insights can be gleaned from studies on analogous compounds.

Importance of the Bromophenyl Moiety : In studies of brominated coelenteramine analogs, the presence of a para-bromophenyl group attached to an aminopyrazine core was found to be essential for anticancer activity. mdpi.com Changing the substituent or its position negatively affected cytotoxicity. mdpi.com Similarly, in a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines, the 3-bromophenyl group was a core component of compounds showing anticancer activity. mdpi.com

Role of the Nitro Group : The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's biological activity. In a series of antidiabetic nitrobenzamide derivatives, the presence and position of a nitro group on the N-phenyl ring, in combination with other substituents, were critical for high inhibitory activity against α-glucosidase and α-amylase. nih.gov

Influence of Substituent Position : The specific substitution pattern on the phenyl rings is crucial. For example, N-(4-bromophenyl)-3-nitrobenzamide (a positional isomer) served as a precursor for JNK3 kinase inhibitors, while N-(4-bromophenyl)-4-nitrobenzamide has been studied for its crystal structure. researchgate.netnih.gov This indicates that altering the positions of the bromo and nitro groups leads to compounds with different properties and potential biological applications. The addition of other groups, such as the sulfamoyl moiety in the antidiabetic agents, further modifies the activity profile, demonstrating that the core benzanilide structure is a scaffold that can be tuned for various biological targets. nih.gov

Impact of Bromine and Nitro Group Positions on Biological Potency

The specific positioning of the bromine and nitro group substituents on the phenyl and benzamide (B126) rings of this compound is crucial in determining its biological potency. While direct comparative studies on all positional isomers of this specific compound are not extensively available, research on related N-phenylbenzamide and nitroaromatic compounds provides significant insights into the structure-activity relationships (SAR).

In a study on the antischistosomal activity of N-phenylbenzamide analogs, it was observed that the location of the nitro group significantly influences the compound's efficacy. For instance, shifting a nitro substituent on the anilide portion of the molecule was found to enhance potency, suggesting that the positioning is a key determinant of biological activity. This highlights the sensitivity of the molecule's interaction with its biological target to the spatial arrangement of its electron-withdrawing groups.

The biological activity of halogenated compounds is also influenced by the position of the halogen atom. For example, in a series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the position of the bromine atom was a key factor in their antimicrobial and anti-inflammatory activities nih.govresearchgate.net. While these are different scaffolds, they underscore the general principle that the specific location of a halogen substituent can dramatically impact biological outcomes.

Role of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of the bromine atom and the nitro group in this compound play a pivotal role in its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies on related N-phenylbenzamides have demonstrated that electronic, steric, and hydrophobic parameters are key determinants of their antimicrobial effects.

The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the benzamide ring. This can impact the molecule's ability to participate in electrostatic interactions with its biological target. QSAR studies on N-phenylbenzamides have indicated that for activity against certain bacteria, electrostatic interactions are dominant. The presence of an electronegative group around the carbonyl oxygen, as is the case with the nitro group in the para position, is suggested to be desirable for enhanced activity nih.gov.

Correlation between Molecular Structure and Biological Profile across Derivatives

The biological profile of this compound derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies on various benzamide and nitroaromatic compounds have established clear correlations between specific structural modifications and their resulting biological activities.

For instance, in a series of dinitrobenzamide mustard prodrugs, a direct correlation was observed between increasing lipophilicity and enhanced cytotoxicity. This suggests that modifications that increase the molecule's ability to cross cell membranes can lead to a more potent biological effect nih.gov. The bromine atom in this compound contributes to its lipophilicity, and it can be inferred that further modifications with lipophilic groups could modulate its activity.

The nature and position of substituents have been shown to be critical. In a study of multisubstituted benzazole derivatives, it was found that electron-withdrawing groups at specific positions enhanced antimicrobial activity esisresearch.org. This aligns with the presence of the electron-withdrawing nitro group in this compound. The relative positioning of these groups is also paramount, as demonstrated in studies where a shift in the substituent position led to a significant change in biological potency.

Investigation of Potential Mechanisms of Action

Exploration of Inhibitory Mechanisms (e.g., competitive, non-competitive, covalent modification)

Kinetic investigations of other enzyme inhibitors with similar structural motifs have revealed both competitive and non-competitive inhibition. For example, certain inhibitors can bind to the active site of an enzyme, competing with the natural substrate. The electronic and steric properties of the inhibitor play a crucial role in the strength of this interaction. Other inhibitors may bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency, which is characteristic of non-competitive inhibition.

The presence of the nitro group in this compound introduces the possibility of interactions with redox-sensitive enzymes. Nitroaromatic compounds can undergo enzymatic reduction to form reactive intermediates that may covalently modify the enzyme, leading to irreversible inhibition.

Furthermore, studies on N-substituted-(4-bromophenyl)benzenesulfonamides, which share the bromophenyl moiety, have shown them to be potent inhibitors of enzymes like acetylcholinesterase and α-glucosidase researchgate.net. The inhibitory mechanism for these compounds was not fully elucidated but was shown to be dependent on the nature of the substituents.

Analysis of Induced Cellular Responses (e.g., apoptosis pathways, oxidative stress)

Preclinical investigations into N-substituted benzamides have revealed their capacity to induce significant cellular responses, most notably apoptosis. Studies on declopramide, a related N-substituted benzamide, have shown that it can induce apoptosis in cancer cell lines through the mitochondrial pathway nih.govresearchgate.netnih.govnih.gov. This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9, an initiator caspase in the apoptotic cascade nih.govnih.gov. The activation of caspase-9 subsequently triggers a cascade of effector caspases, ultimately leading to programmed cell death nih.govnih.gov.

The induction of apoptosis by these benzamides appears to be independent of the p53 tumor suppressor protein, as the effect is observed in p53-deficient cell lines nih.govnih.gov. Furthermore, overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit declopramide-induced apoptosis, further cementing the role of the mitochondrial pathway nih.gov. Prior to the onset of apoptosis, these compounds can also induce a G2/M cell cycle block nih.govnih.gov.

Future Research Directions and Translational Perspectives

Design Principles for Novel Benzamide (B126) Scaffolds with Enhanced Biological Activity

The rational design of new molecules based on the N-(3-bromophenyl)-4-nitrobenzamide scaffold is a critical step in harnessing its therapeutic potential. Future efforts should be guided by established medicinal chemistry principles to enhance biological activity and drug-like properties.

A key strategy involves systematic structural modifications to explore the structure-activity relationship (SAR). The "3-bromophenyl" moiety offers several avenues for exploration. The position and nature of the halogen substituent can be varied to influence binding affinity and selectivity. For instance, replacing bromine with other halogens like chlorine or fluorine could alter the compound's electronic and lipophilic character, potentially improving its pharmacokinetic profile.

The "4-nitrobenzamide" portion of the molecule also presents opportunities for optimization. The nitro group, while a common feature in some active compounds, can sometimes be associated with toxicity. Therefore, its replacement with other electron-withdrawing groups, such as a cyano or a trifluoromethyl group, could be explored to maintain or enhance activity while mitigating potential liabilities.

Furthermore, the amide linker is a crucial determinant of the molecule's conformation and hydrogen-bonding capabilities. Modifications to this linker, such as N-methylation or its replacement with bioisosteres like a reverse amide or a sulfonamide, could lead to novel scaffolds with improved metabolic stability and cell permeability. The design of such analogs should be guided by the principle of creating a diverse library of compounds for biological screening.

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

To accelerate the discovery and optimization of lead compounds derived from this compound, the integration of advanced computational methods is indispensable. These in silico techniques can provide valuable insights into the potential biological targets and binding modes of this compound, thereby guiding synthetic efforts and reducing the reliance on costly and time-consuming experimental screening.

Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound within the active sites of various putative biological targets, such as kinases, histone deacetylases, or other enzymes implicated in disease. This can help in prioritizing which protein targets to investigate experimentally.

Quantitative Structure-Activity Relationship (QSAR) modeling represents another powerful tool. By developing QSAR models for a series of analogs of this compound, it would be possible to correlate specific structural features with their biological activities. This can facilitate the prediction of the activity of novel, unsynthesized compounds, thereby streamlining the lead optimization process.

Molecular dynamics (MD) simulations can offer a more dynamic picture of the interactions between the compound and its target protein, providing insights into the stability of the complex and the role of solvent molecules. Furthermore, computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of potential liabilities, allowing for the selection of candidates with more favorable drug-like profiles.

Development of Chemical Probes for Target Validation in Biological Systems

A significant challenge in the development of a new chemical entity is the unambiguous identification and validation of its biological target(s). Chemical probes are essential tools in this endeavor. A well-designed chemical probe, derived from this compound, could be instrumental in elucidating its mechanism of action.

To serve as a reliable chemical probe, a compound must exhibit high potency and selectivity for its target. Therefore, initial efforts would focus on identifying a highly active analog of this compound. This active analog could then be modified to create a chemical probe. A common strategy involves the introduction of a "tag" or a reactive group that allows for the visualization or isolation of the target protein. This could be a fluorescent dye for microscopy-based studies or a biotin (B1667282) tag for affinity purification of the protein target.

Another critical component in the development of a chemical probe is the creation of a "negative control" – a structurally similar but biologically inactive compound. This control is crucial for demonstrating that the observed biological effects are indeed due to the interaction with the intended target and not a result of off-target effects. The availability of a potent and selective chemical probe, along with its inactive control, would enable rigorous target validation studies in cellular and in vivo models.

Exploration of Specific Selectivity and Efficacy Profiling in Preclinical Models

Following the identification of a lead compound based on the this compound scaffold and the validation of its biological target, a comprehensive preclinical evaluation is necessary to assess its therapeutic potential. This involves a detailed examination of its selectivity and efficacy in relevant disease models.

Selectivity profiling is paramount to ensure that the compound's therapeutic effects are not undermined by off-target activities that could lead to toxicity. This involves screening the lead compound against a broad panel of related and unrelated biological targets. For instance, if the primary target is a specific kinase, the compound should be tested against a wide array of other kinases to determine its selectivity profile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.